
methyl S-(pyridin-2-yl)cysteinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(pyridin-2-ylsulfanyl)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyridine ring attached to a sulfanyl group, which is further connected to an amino acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(pyridin-2-ylsulfanyl)propanoate hydrochloride typically involves the reaction of pyridine-2-thiol with an appropriate amino acid ester under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-(pyridin-2-ylsulfanyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Amides and other substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-amino-3-(pyridin-2-ylsulfanyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-(pyridin-2-ylsulfanyl)propanoate hydrochloride involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-3-(2-pyridinyl)propanoate hydrochloride
- Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
- Ethyl 2-amino-3-(4-pyridinyl)propanoate
Uniqueness
Methyl 2-amino-3-(pyridin-2-ylsulfanyl)propanoate hydrochloride is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the sulfanyl group or have different substituents on the pyridine ring.
Propriétés
Formule moléculaire |
C9H13ClN2O2S |
|---|---|
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
methyl 2-amino-3-pyridin-2-ylsulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2S.ClH/c1-13-9(12)7(10)6-14-8-4-2-3-5-11-8;/h2-5,7H,6,10H2,1H3;1H |
Clé InChI |
DUKFNDJEPGIMFJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CSC1=CC=CC=N1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13547419.png)
![1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13547424.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylicacidhydrochloride](/img/structure/B13547427.png)
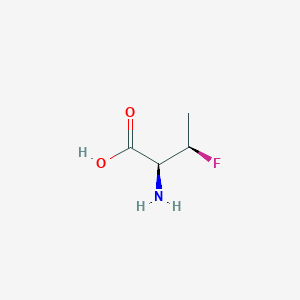
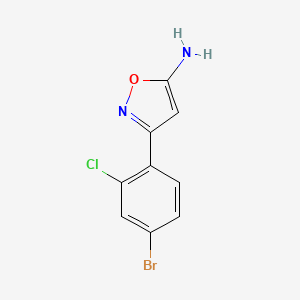

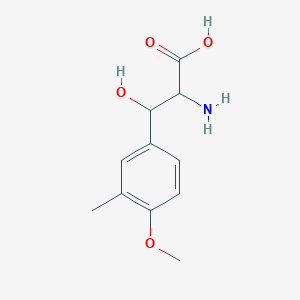
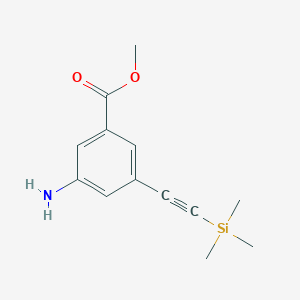
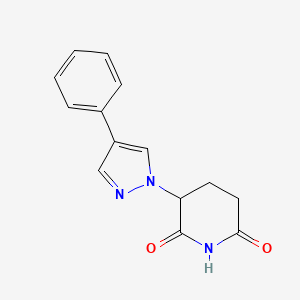
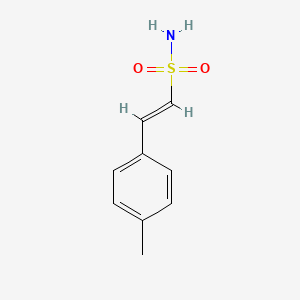
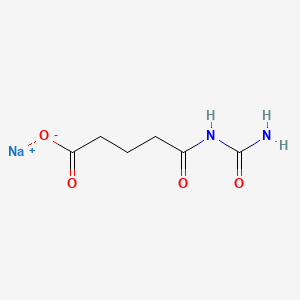
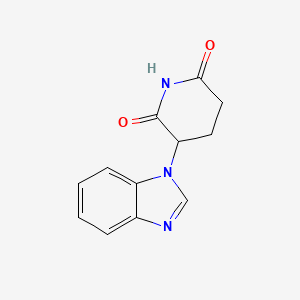
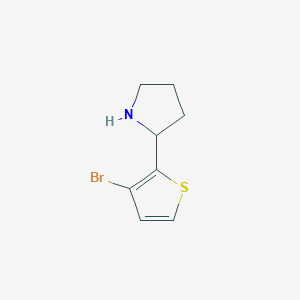
![[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride](/img/structure/B13547509.png)
